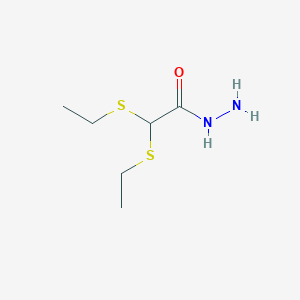

2,2-Bis(ethylsulfanyl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Bis(ethylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C6H14N2OS2 . It has a molecular weight of 194.32 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2,2-Bis(ethylsulfanyl)acetohydrazide is 1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis

2,2-Bis(ethylsulfanyl)acetohydrazide is a solid compound . It has a molecular weight of 194.32 .Aplicaciones Científicas De Investigación

Glutaminase Inhibitors Development Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, aimed to improve drug-like properties and aqueous solubility, have shown potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Electrochemical CO2 Reduction Modulation The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]) significantly affects the electrochemical reduction of carbon dioxide. This ionic liquid, as a supporting electrolyte, not only reduces the reduction overpotential but also alters the reaction course, promoting the formation of carbon monoxide over oxalate anion, thus showcasing the role of medium in modulating CO2 reduction products (Sun et al., 2014).

Antibacterial Activity and DFT Calculation N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide and its derivatives have been synthesized and characterized, showcasing antibacterial activity and NLO (Non-Linear Optical) behavior. These compounds demonstrate thermal stability and potential as antimicrobial agents, offering insights into their structural and electronic properties through DFT (Density Functional Theory) calculations (Bharty et al., 2015).

Deprotonation Products of Disulfonyl Carbon Acids Research on the deprotonation products of bis(ethylsulfonyl) and bis(benzylsulfonyl) activated carbon acids has provided valuable insights into their behavior in acetonitrile solvent. Conductance measurements and the determination of dissociation constant values offer a deeper understanding of the chemical nature and potential applications of these compounds (Binkowska & Jarczewski, 2006).

Self-Healing Elastomers The aromatic disulfide metathesis mechanism enables the design of self-healing poly(urea–urethane) elastomers. Utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, these materials achieve quantitative healing efficiency at room temperature, showcasing the potential for developing self-repairing materials (Rekondo et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-bis(ethylsulfanyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFGBSJCCFXPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)NN)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(ethylsulfanyl)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)

![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)

![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)